![molecular formula C13H16N2O2 B2794430 1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one CAS No. 1383543-23-4](/img/structure/B2794430.png)
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential use in various applications, including medicinal chemistry, biochemistry, and pharmaceuticals. In
Scientific Research Applications
Scintillation Properties in Plastic Scintillators
1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one, as part of the 1,3,4-oxadiazole derivatives, is noted for its role in the development of plastic scintillators. The research by Salimgareeva and Kolesov (2005) emphasizes the potential of these compounds in improving the scintillation efficiency, optical transparency, and stability (thermal, light, and radiation-damage) of plastic scintillators. Specifically, replacing conventional secondary solvents in scintillators with certain 1,3,4-oxadiazole derivatives does not alter their inherent properties but replacing them with 1,1,3-trimethyl-3-phenylindan enhances these characteristics. This suggests a promising application in radiation detection and measurement technologies Salimgareeva and Kolesov, 2005.
Therapeutic and Biological Applications
1,3,4-Oxadiazole derivatives, which include this compound, are extensively studied for their therapeutic worth. The review by Verma et al. (2019) highlights the biological activities of these compounds, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The unique structural features of 1,3,4-oxadiazole allow effective binding with enzymes and receptors, eliciting a range of bioactivities. This positions 1,3,4-oxadiazole derivatives as significant contributors to the medicinal chemistry field, showing potential in the treatment of various ailments Verma et al., 2019.
Metal-Ion Sensing Applications
The integrative review by Sharma et al. (2022) discusses the multifaceted applications of 1,3,4-oxadiazoles, particularly in metal-ion sensing. Owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, these compounds are prominent in the development of chemosensors for metal ions. This review provides an insightful overview of selective metal-ion sensing mechanisms and detection limits, highlighting the versatility and applicability of 1,3,4-oxadiazole structures in this domain Sharma et al., 2022.
properties
IUPAC Name |
1-(5-phenyl-2-propan-2-yl-2H-1,3,4-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)13-15(10(3)16)14-12(17-13)11-7-5-4-6-8-11/h4-9,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVFLUPETWHODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N(N=C(O1)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2794347.png)
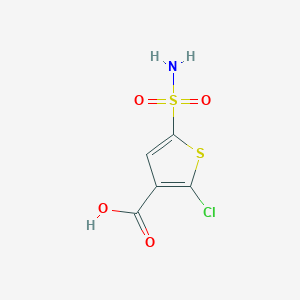
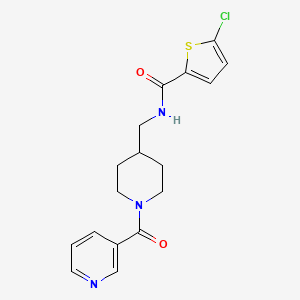
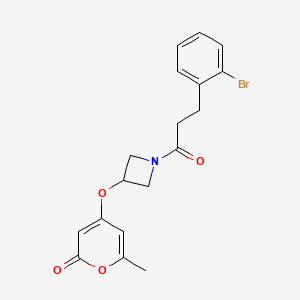
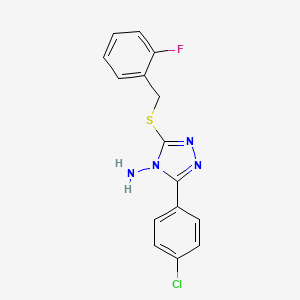
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2794356.png)
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)
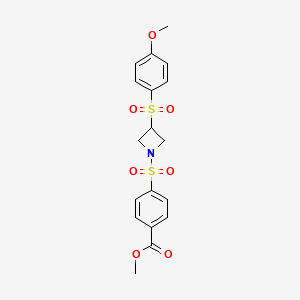
![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)
![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)
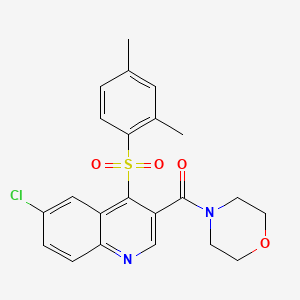
![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)